

Application Notes and Protocols for Deoxyfluorination using PhenoFluorMix

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Compound of Interest

Compound Name: *PhenoFluor(c)Mix*

Cat. No.: *B1435965*

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Introduction

Deoxyfluorination is a crucial transformation in medicinal chemistry and drug development, enabling the selective introduction of fluorine atoms into organic molecules to modulate their physicochemical and biological properties. PhenoFluorMix is a commercially available, air- and moisture-stable reagent for the deoxyfluorination of phenols and other hydroxyl-containing compounds. It offers a practical and scalable alternative to more sensitive fluorinating agents.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

PhenoFluorMix is a pre-mixed solid of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[\[1\]](#)[\[2\]](#)[\[4\]](#) This formulation circumvents the need for handling the hygroscopic and less stable PhenoFluor reagent, making the experimental setup simpler and more reproducible.[\[1\]](#)[\[2\]](#) The reagent has demonstrated a broad substrate scope, including electron-rich and sterically hindered phenols and heterocycles.[\[1\]](#)

These application notes provide a standard protocol for the preparation and use of PhenoFluorMix in deoxyfluorination reactions, along with data on its substrate scope and a visualization of the experimental workflow.

Data Presentation

Table 1: Substrate Scope of PhenoFluorMix in Deoxyfluorination of Phenols

Entry	Substrate	Product	Yield (%)
1	4-Methoxyphenol	4-Fluoroanisole	82
2	Estradiol-enanthate	3-Fluoro-estradiol-enanthate	92[5]
3	4-tert-Butylphenol	1-tert-Butyl-4-fluorobenzene	75
4	2-Naphthol	2-Fluoronaphthalene	88
5	4-Hydroxybenzaldehyde	4-Fluorobenzaldehyde	91
6	4-Hydroxypyridine	4-Fluoropyridine	65
7	5-Hydroxyquinoline	5-Fluoroquinoline	78
8	2-Hydroxy-N,N-dimethylbenzamide	2-Fluoro-N,N-dimethylbenzamide	55

Yields are isolated yields and may vary depending on reaction scale and purification method.

Experimental Protocols

Protocol 1: Preparation of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride

This protocol is adapted from Organic Syntheses.[5]

Materials:

- N,N'-1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Potassium tert-butoxide (t-BuOK)
- Hexachloroethane
- Anhydrous Tetrahydrofuran (THF)

- Anhydrous Toluene

Procedure:

- **Carbene Generation:** In a nitrogen-filled glovebox, combine N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (1.0 equiv) and potassium tert-butoxide (1.05 equiv) in a round-bottom flask. Add anhydrous THF and stir the mixture at room temperature for 2 hours.
- **Solvent Removal:** Remove the THF under reduced pressure.
- **Extraction:** Add anhydrous toluene to the residue, heat to dissolve, and then filter the hot solution through a pad of Celite to remove inorganic salts.
- **Concentration:** Concentrate the filtrate under reduced pressure to obtain the N-heterocyclic carbene as a solid.
- **Chlorination:** In a separate flask under a nitrogen atmosphere, dissolve the obtained carbene in anhydrous THF and cool the solution to -45 °C. Add a solution of hexachloroethane (1.0 equiv) in anhydrous THF dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- **Isolation:** The product, N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride, will precipitate as a white solid. Collect the solid by filtration, wash with anhydrous THF, and dry under vacuum.

Protocol 2: Preparation of PhenoFluorMix

This protocol is adapted from Organic Syntheses.^{[6][5]}

Materials:

- N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride
- Cesium fluoride (CsF), dried

Procedure:

- Drying CsF: Dry the required amount of CsF under vacuum at 150-200 °C for at least 4 hours before use.
- Mixing: In a clean, dry vial or flask, combine N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride (1.0 equiv) and the dried CsF (3.0-4.0 equiv).
- Homogenization: Thoroughly mix the two solids by shaking or vortexing to obtain a uniform powder. This mixture is PhenoFluorMix and can be stored under an inert atmosphere. For optimal results and reproducibility, it is recommended to heat the mixture at 140°C under vacuum before the reaction.^[1]

Protocol 3: Standard Deoxyfluorination of a Phenol using PhenoFluorMix

This protocol provides a general procedure for the deoxyfluorination of a phenolic substrate.

Materials:

- Phenolic substrate
- PhenoFluorMix
- Anhydrous toluene (or other suitable anhydrous aprotic solvent like dioxane)

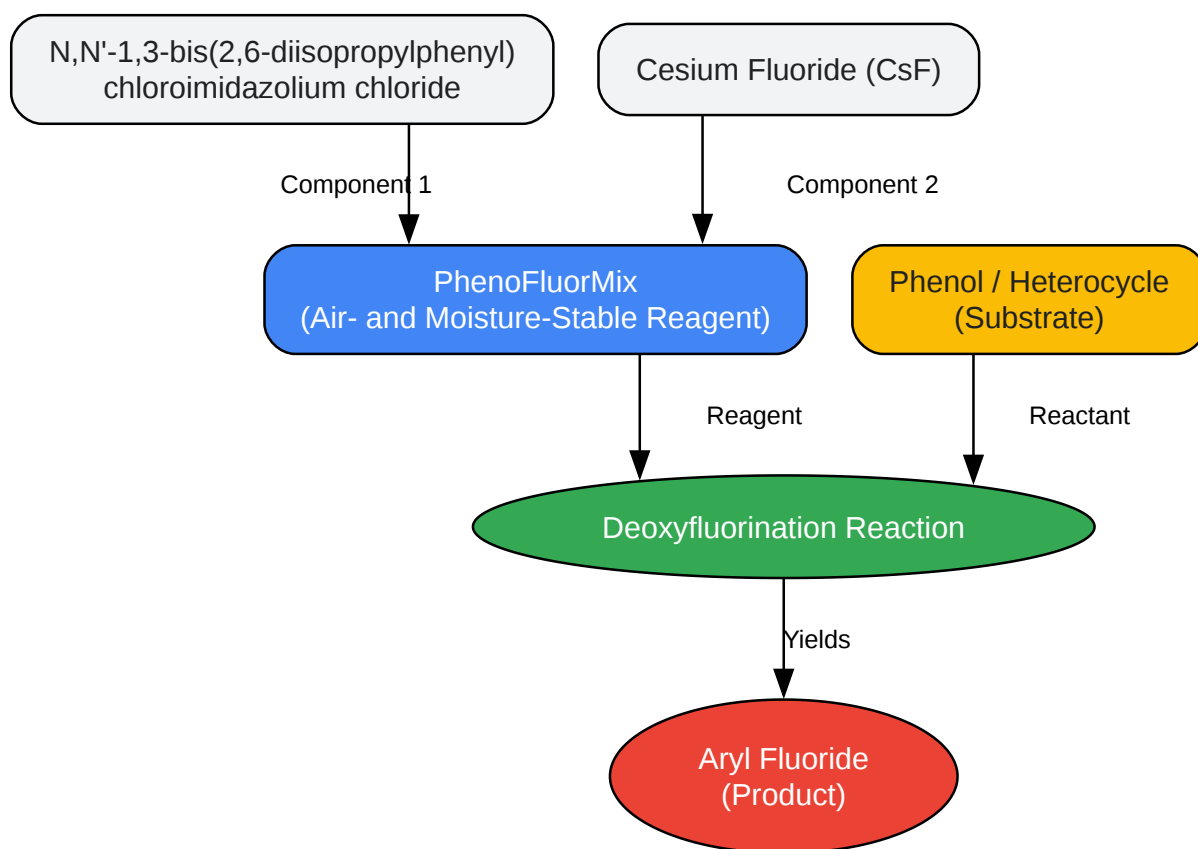
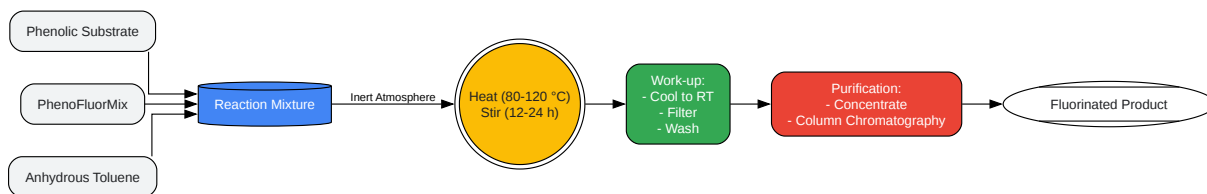
Procedure:

- Reaction Setup: In a dry reaction vessel (e.g., a Schlenk tube or a sealed vial) equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and PhenoFluorMix (1.5 - 2.0 equiv).
- Solvent Addition: Add anhydrous toluene to the reaction vessel via syringe under an inert atmosphere (e.g., nitrogen or argon). The typical concentration is 0.1 M with respect to the substrate.
- Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture through a pad of celite or silica gel to remove insoluble inorganic salts.
 - Wash the filter cake with a suitable solvent (e.g., dichloromethane or ethyl acetate).
 - Combine the filtrate and washings.
- Purification:
 - Concentrate the combined organic layers under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated compound.

Visualizations

Experimental Workflow for Deoxyfluorination using PhenoFluorMix



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